molecular formula C6H11FO4 B11916302 F-Peg2-cooh

F-Peg2-cooh

Cat. No.: B11916302
M. Wt: 166.15 g/mol
InChI Key: GABLVLHZUWMWFE-UHFFFAOYSA-N
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Description

F-Peg2-cooh is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is particularly valuable in the field of targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

F-Peg2-cooh is synthesized through a series of chemical reactions involving polyethylene glycol. The synthetic route typically involves the reaction of polyethylene glycol with a fluorinated compound to introduce the fluorine atom, followed by the addition of a carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

F-Peg2-cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various PEGylated compounds, which are used in drug delivery systems and other biomedical applications .

Scientific Research Applications

F-Peg2-cooh has a wide range of applications in scientific research:

Mechanism of Action

F-Peg2-cooh functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process selectively removes unwanted or harmful proteins from cells, making it a powerful tool in targeted therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

F-Peg2-cooh is unique due to its specific structure, which includes a fluorine atom and a carboxylic acid group. This combination provides distinct reactivity and functionality, making it particularly useful in the synthesis of PROTACs .

Properties

Molecular Formula

C6H11FO4

Molecular Weight

166.15 g/mol

IUPAC Name

2-[2-(2-fluoroethoxy)ethoxy]acetic acid

InChI

InChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)

InChI Key

GABLVLHZUWMWFE-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)O)OCCF

Origin of Product

United States

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